4-methyl-N'-(3-oxocyclohex-1-en-1-yl)benzene-1-sulfonohydrazide
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Overview
Description
4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 g/mol . It is known for its unique structure, which includes a sulfonohydrazide group attached to a cyclohexenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxo-1-cyclohexenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s cyclohexenyl ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological pathways .
Comparison with Similar Compounds
4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:
4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide: Similar in structure but with different substituents on the cyclohexenyl ring.
N’-benzylidene-4-methylbenzenesulfonohydrazide: Contains a benzylidene group instead of a cyclohexenyl ring, leading to different chemical reactivity and biological activity.
4-methyl-N’-(2-oxo-1-cyclohexenyl)benzenesulfonohydrazide: Similar structure but with the keto group at a different position on the cyclohexenyl ring, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
4-methyl-N'-(3-oxocyclohexen-1-yl)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10-5-7-13(8-6-10)19(17,18)15-14-11-3-2-4-12(16)9-11/h5-9,14-15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZTLIWPROEKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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